molecular formula C26H28N2O3S2 B11336254 1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11336254
M. Wt: 480.6 g/mol
InChI Key: AMNLVIFUPAXYQF-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzylsulfonyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzylsulfonyl group, and the attachment of the phenylsulfanyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step may involve sulfonylation reactions using reagents such as benzylsulfonyl chloride.

    Attachment of the Phenylsulfanyl Group: This can be done through nucleophilic substitution reactions using phenylsulfanyl-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O3S2/c29-26(27-24-13-11-21(12-14-24)19-32-25-9-5-2-6-10-25)23-15-17-28(18-16-23)33(30,31)20-22-7-3-1-4-8-22/h1-14,23H,15-20H2,(H,27,29)

InChI Key

AMNLVIFUPAXYQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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